3-Chloro-5-methylphenylZinc bromide
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Overview
Description
3-Chloro-5-methylphenylZinc bromide is an organozinc compound with the molecular formula C₇H₆BrClZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-methylphenylZinc bromide can be synthesized through the reaction of 3-chloro-5-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of a zinc-copper couple to facilitate the formation of the organozinc compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in large quantities and stored in THF to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-methylphenylZinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Chloro-5-methylphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for forming carbon-carbon bonds, particularly in the synthesis of complex molecules.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 3-Chloro-5-methylphenylZinc bromide involves its role as a nucleophile in substitution reactions. In the Suzuki-Miyaura coupling, the organozinc compound transfers its aryl group to the palladium catalyst, which then couples with a boronic acid to form the desired biaryl product. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
3-Chloro-5-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a zinc bromide group.
3-Chloro-5-methylphenylmagnesium bromide: Another organometallic compound used in Grignard reactions.
3-Chloro-5-methylphenyl lithium: Used in lithium-halogen exchange reactions.
Uniqueness: 3-Chloro-5-methylphenylZinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. Its stability in THF and compatibility with various reaction conditions make it a preferred choice for organic synthesis .
Properties
Molecular Formula |
C7H6BrClZn |
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Molecular Weight |
270.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-3-methylbenzene-5-ide |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
UMBAKGVHEXMQRX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C[C-]=C1)Cl.[Zn+]Br |
Origin of Product |
United States |
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